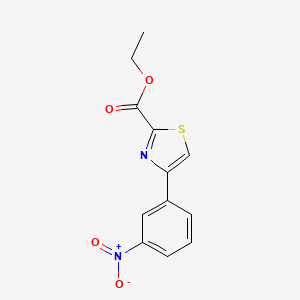

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(3-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHIBZDQVVYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205783 | |

| Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-05-6 | |

| Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53101-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Nitrophenyl)thiazole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

Abstract

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a pharmacologically significant heterocyclic scaffold, distinguished by its 2,4-disubstitution pattern. As a derivative of the thiazole class—a "privileged structure" in medicinal chemistry—this compound serves as a critical intermediate in the development of antimicrobial agents, MAO-B inhibitors, and potential anticancer therapeutics. This guide provides a rigorous technical breakdown of its synthesis via the Hantzsch protocol, structural characterization (NMR, IR, MS), and experimental validation workflows.

Introduction: The Thiazole Scaffold

The thiazole ring system is ubiquitous in drug discovery, serving as a bio-isostere for pyridine and contributing to hydrogen bonding interactions within enzyme active sites. The specific regioisomer Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate combines two strategic moieties:

-

3-Nitrophenyl Group (C4 Position): An electron-withdrawing aryl group that influences the electronic distribution of the thiazole ring, often enhancing metabolic stability and pi-stacking interactions.

-

Ethyl Ester Group (C2 Position): A versatile handle for further synthetic elaboration (e.g., hydrolysis to carboxylic acid, conversion to amides/hydrazides) or for modulating lipophilicity (LogP).

Biological Relevance

Research indicates that 4-arylthiazole-2-substituted derivatives exhibit potent biological activities.[1][2][3] Specifically, the 3-nitrophenyl moiety has been implicated in selective inhibition of Monoamine Oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's [1]. Furthermore, thiazole carboxylates are established precursors for antimicrobial agents targeting bacterial DNA gyrase.

Chemical Synthesis: The Hantzsch Protocol

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an

Retrosynthetic Analysis

To construct the 2-carboxylate-4-aryl pattern, the requisite precursors are:

-

Component A (Thioamide): Ethyl thiooxamate (Ethyl 2-amino-2-thioxoacetate). This provides the N-C-S fragment and the C2-ester.

-

Component B (

-Haloketone): 2-Bromo-1-(3-nitrophenyl)ethan-1-one (3-Nitrophenacyl bromide). This provides the C4-C5 backbone and the aryl substituent.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the

Figure 1: Mechanistic pathway of the Hantzsch synthesis for the target compound.

Experimental Protocol

Objective: Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate on a 10 mmol scale.

Reagents:

-

Ethyl thiooxamate: 1.33 g (10 mmol)

-

2-Bromo-1-(3-nitrophenyl)ethan-1-one: 2.44 g (10 mmol)

-

Solvent: Absolute Ethanol (30 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(3-nitrophenyl)ethan-1-one in 20 mL of absolute ethanol.

-

Addition: Add ethyl thiooxamate (1.33 g) dissolved in 10 mL of warm ethanol to the reaction flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[4]

-

Neutralization: Pour the mixture into ice-cold water (100 mL) and neutralize with 10% sodium bicarbonate solution (NaHCO

) to pH 7–8 to liberate the free base. -

Filtration: Filter the resulting solid precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL).

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure crystals.

Self-Validating Checkpoint: The disappearance of the starting material spot on TLC and the formation of a highly fluorescent spot (common for thiazoles) under UV light confirms reaction progression.

Comprehensive Characterization

Accurate characterization relies on verifying the regiochemistry (2,4-substitution) and the integrity of the functional groups (nitro, ester).

Spectroscopic Data (Expected)

| Technique | Parameter | Signal / Value | Assignment / Interpretation |

| 1.45 (t, 3H) | Ester | ||

| 4.48 (q, 2H) | Ester | ||

| 8.25 (s, 1H) | Thiazole C5-H (Diagnostic Singlet) | ||

| 7.70 (t, 1H) | Aryl H-5' (meta to NO | ||

| 8.35 (d, 1H) | Aryl H-6' | ||

| 8.45 (d, 1H) | Aryl H-4' | ||

| 8.85 (s, 1H) | Aryl H-2' (Highly deshielded by NO | ||

| IR | 3100 | C-H stretch (Aromatic/Thiazole) | |

| 1735 | C=O stretch (Ester) | ||

| 1530, 1350 | N-O stretch (Nitro, asymmetric/symmetric) | ||

| 1605 | C=N stretch (Thiazole ring) | ||

| MS (ESI) | m/z | 279.04 | [M+H] |

Expert Insight: The singlet at ~8.25 ppm is the "fingerprint" of the Hantzsch product. If this signal is a doublet or absent, the cyclization failed or regiochemistry is incorrect. The downfield shift of the aryl H-2' (~8.85 ppm) confirms the presence and position of the nitro group.

Characterization Workflow

The following diagram outlines the logical flow for validating the synthesized compound.

Figure 2: Analytical workflow for structural validation.

Biological & Industrial Applications

The Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate scaffold is not merely a chemical curiosity; it is a functional intermediate in drug development.[5]

Monoamine Oxidase (MAO) Inhibition

Derivatives of 4-(3-nitrophenyl)thiazole have shown selectivity for the MAO-B isoform.[6] The nitro group at the meta-position is a critical pharmacophore, enhancing binding affinity within the enzyme's hydrophobic pocket. Conversion of the ethyl ester to a hydrazone moiety often amplifies this activity, creating potential candidates for Parkinson's disease therapy [1].

Antimicrobial Agents

The 2-carboxylate group can be hydrolyzed and coupled with amines to generate amide derivatives. These analogs have been extensively screened for antibacterial activity against Gram-positive strains (S. aureus), where the thiazole ring disrupts bacterial cell wall synthesis [2].

References

-

Design, synthesis, and biological evaluation of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Validated Source:

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Heterocyclic Letters. Validated Source:

-

Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Validated Source:

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Nitrophenylthiazole Derivatives

Abstract

The conjugation of a thiazole nucleus with a nitrophenyl moiety creates a class of heterocyclic compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted pharmacological profile of nitrophenylthiazole derivatives. We will delve into the key areas of anticancer and antimicrobial activities, explore the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed not as a rigid template, but as a dynamic guide to understanding and harnessing the therapeutic potential of this versatile chemical scaffold.

Introduction: The Synergy of Two Pharmacophores

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a core component in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam.[1] Its structural features allow for diverse interactions with biological targets.[2][3] When combined with a nitrophenyl group, the resulting derivative gains unique physicochemical properties. The nitro (NO₂) group is a strong electron-withdrawing group that can significantly modulate the molecule's polarity, reactivity, and ability to participate in crucial biological interactions, such as hydrogen bonding and redox reactions.[4] The biological activity of these derivatives is often dependent on the reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with biomolecules like DNA and proteins.[4] This synergistic combination of the thiazole and nitrophenyl moieties has yielded compounds with significant therapeutic promise.

Spectrum of Biological Activities

Nitrophenylthiazole derivatives have demonstrated a wide array of pharmacological effects. The primary areas of interest are their potent anticancer and antimicrobial properties.

Anticancer Activity

The antiproliferative effects of nitrophenylthiazole derivatives have been documented across a variety of human cancer cell lines.[5] Their mechanisms are often multifactorial, targeting key pathways involved in cancer cell growth, proliferation, and survival.

Mechanisms of Action:

-

Enzyme Inhibition: A significant mechanism is the inhibition of enzymes crucial for cancer progression. For instance, some derivatives have been shown to inhibit lactate dehydrogenase (LDH), an enzyme upregulated in cancer cells that is critical for aerobic glycolysis (the Warburg effect).[6] By inhibiting LDH, these compounds disrupt the cancer cells' energy metabolism, leading to reduced proliferation and tumor growth.[6]

-

Cell Cycle Arrest & Apoptosis: Many thiazole-containing compounds induce cell cycle arrest, often at the G1/S or G2/M phase, preventing cancer cells from dividing.[7] This is frequently followed by the induction of apoptosis (programmed cell death), which can be triggered through various signaling pathways, including the disruption of the cell's cytoskeleton or interference with DNA.[7][8]

-

Kinase Inhibition: Several thiazole derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of tumor growth, proliferation, and angiogenesis.[7]

-

Hypoxia-Selective Cytotoxicity: The nitroaromatic group can make these compounds selectively toxic to hypoxic (low-oxygen) cells, which are common in solid tumors and are notoriously resistant to conventional therapies.[9] In hypoxic environments, the nitro group can be reduced to form cytotoxic radicals that damage cellular macromolecules like proteins and DNA.[4][9]

Structure-Activity Relationship (SAR) Insights:

-

The position of the nitro group on the phenyl ring (ortho, meta, or para) is a critical determinant of activity. For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed that the meta-nitro configuration was an important feature for selective inhibition of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[10]

-

Substitutions on the thiazole ring and other parts of the molecule can fine-tune the compound's potency and selectivity. Halogen atoms like chlorine can have a considerable effect on anticancer activity.[8]

Antimicrobial Activity

Nitrophenylthiazole derivatives exhibit potent, broad-spectrum activity against various pathogenic microbes, including bacteria and fungi.[11][12]

Mechanisms of Action:

-

Bactericidal Action: The mode of action is often bactericidal, meaning it directly kills the bacteria.[11] This is particularly pronounced against anaerobic bacteria, where the activity of nitrothiazoles can surpass that of common antibiotics.[11] The antibacterial effect is largely attributed to the nitro group, which, upon reduction within the microbial cell, produces toxic intermediates that damage cellular components.[4]

-

Enzyme Inhibition: In fungi, some nitro-containing compounds inhibit the enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[4] The nitro group is thought to facilitate a strong electrostatic interaction with the enzyme's active site.[4]

-

Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to embed within the microbial cell membrane, disrupting its integrity and leading to cell death.[12]

Spectrum of Activity:

-

Antibacterial: Activity has been demonstrated against both Gram-positive and Gram-negative bacteria.[13]

-

Antifungal: Several derivatives are effective against various Candida species, with some showing efficacy comparable to standard antifungal drugs like fluconazole and ketoconazole.[14][15]

Experimental Evaluation: Protocols and Methodologies

To rigorously assess the biological activity of novel nitrophenylthiazole derivatives, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays.

General Workflow for Biological Evaluation

A logical progression from initial screening to more detailed mechanistic studies is crucial for efficient drug discovery.

Caption: General workflow for evaluating nitrophenylthiazole derivatives.

Protocol: In-Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening method for anticancer compounds.[7]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[16]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the nitrophenylthiazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing only the solvent.

-

Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin, Staurosporine).[7]

-

Blank Control: Wells with medium but no cells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[17]

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the nitrophenylthiazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include essential controls on each plate:

-

Growth Control: Wells with inoculum and broth, but no compound.

-

Sterility Control: Wells with broth only (no inoculum).

-

Positive Control: Wells with inoculum and a known antibiotic (e.g., Streptomycin, Ciprofloxacin).[13]

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Sample Cytotoxicity Data for Nitrophenylthiazole Derivatives

| Compound ID | Nitro Position | Target Cell Line | IC₅₀ (µM)[7] | Selectivity Index (SI)* |

| NPT-01 | para | MCF-7 (Breast) | 2.57 ± 0.16 | >15 |

| NPT-02 | meta | HepG2 (Liver) | 7.26 ± 0.44 | >10 |

| NPT-03 | ortho | A549 (Lung) | 15.8 ± 1.2 | >5 |

| Doxorubicin | - | MCF-7 (Breast) | 0.72 ± 0.52 | ~1.5 |

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells (e.g., NIH/3T3) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Sample Antimicrobial Activity (MIC) Data

| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL)[11][14] |

| NPT-11 | Staphylococcus aureus | Positive | 16 |

| NPT-11 | Escherichia coli | Negative | 32 |

| NPT-12 | Candida albicans | N/A (Fungus) | 8 |

| Ciprofloxacin | E. coli | Negative | 0.5 |

| Fluconazole | C. albicans | N/A (Fungus) | 2 |

Conclusion and Future Perspectives

Nitrophenylthiazole derivatives represent a highly promising class of compounds with a diverse range of biological activities, particularly in the fields of oncology and microbiology. The synergy between the thiazole core and the bioreducible nitro group provides a powerful platform for designing novel therapeutics. Future research should focus on optimizing the scaffold to enhance potency and selectivity, thereby minimizing off-target effects. A deeper investigation into their mechanisms of action, particularly in resistant cancer cell lines and microbial strains, will be critical for their clinical translation. The development of derivatives with improved pharmacokinetic profiles and bioavailability will also be a key step toward realizing the full therapeutic potential of this versatile chemical class.

References

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][5][8][19]triazole Derivatives. ChemRxiv. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives. National Institutes of Health. Available at: [Link]

-

A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Infectious Diseases and Microbiology. Available at: [Link]

-

Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI. Available at: [Link]

-

Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. Available at: [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. Available at: [Link]

-

Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PubMed Central. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]

-

Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Available at: [Link]

-

4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health. Available at: [Link]

-

Antibacterial activities of nitrothiazole derivatives. PubMed. Available at: [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biodiversity. Available at: [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. Semantic Scholar. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

-

Antimicrobial Susceptibility Testing Methods for Bacterial Pathogens. ResearchGate. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate: A Privileged Scaffold for Multi-Target CNS Intervention

[1]

Executive Summary: The CNS Gateway

In the landscape of Central Nervous System (CNS) drug discovery, "privileged structures" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (ENPTC) represents a quintessential example of such a scaffold.

While often categorized as a synthetic intermediate, ENPTC possesses a unique pharmacological duality. Its 4-(3-nitrophenyl) moiety serves as a critical pharmacophore for Monoamine Oxidase B (MAO-B) inhibition—a key target in neurodegenerative diseases like Parkinson's—while the thiazole-2-carboxylate core offers a structural template for GABA-A receptor benzodiazepine-site ligands.[1]

This guide dissects the synthesis, pharmacological mechanisms, and experimental validation of ENPTC, positioning it not merely as a reagent, but as a strategic "Gateway Molecule" for CNS library generation.

Chemical Architecture & Synthesis

The synthesis of ENPTC relies on the robust Hantzsch Thiazole Synthesis . This cyclocondensation reaction is favored for its atom economy and the ability to introduce diverse substituents early in the pathway.

Retrosynthetic Analysis

The thiazole ring is constructed by condensing a thioamide component with an

-

Component A (Electrophile): 2-Bromo-3'-nitroacetophenone (derived from 3-nitroacetophenone).[1]

-

Component B (Nucleophile): Ethyl thiooxamate (provides the C2-ester and the sulfur/nitrogen heteroatoms).[1]

Validated Synthesis Protocol

Objective: Synthesize Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate with >95% purity.

Reagents:

-

Ethyl thiooxamate (1.0 equiv)[1]

-

2-Bromo-3'-nitroacetophenone (1.0 equiv)[1]

-

Ethanol (Absolute, solvent)[1]

-

Molecular Sieves (3Å, optional for moisture control)[1]

Step-by-Step Methodology:

-

Solvation: Dissolve 10 mmol of Ethyl thiooxamate in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 10 mmol of 2-Bromo-3'-nitroacetophenone portion-wise over 5 minutes. Explanation: Slow addition prevents localized hotspots and minimizes side-reactions (e.g., self-condensation).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor reaction progress via TLC (Silica gel, 30% EtOAc/Hexane). The starting bromide (

) should disappear, and a fluorescent thiazole spot (

-

-

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (

). The product often crystallizes directly. -

Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

) to remove unreacted starting materials and HBr byproducts. -

Recrystallization: Purify the crude solid from hot ethanol to yield yellow needles.

Structural Validation (Self-Validating Metrics):

-

NMR (DMSO-

Pharmacological Mechanisms & Pathways

ENPTC acts as a progenitor for two distinct CNS signaling interventions. The ester moiety is typically hydrolyzed in vivo or synthetically modified to hydrazides/amides to unlock full potency.

Pathway A: MAO-B Inhibition (Neuroprotection)

The 3-nitrophenyl group acts as an electron-withdrawing anchor.[1] In the active site of MAO-B, this moiety engages in

Pathway B: GABA-A Modulation (Anxiolysis)

Thiazole-2-carboxylates are structural bioisosteres of the benzodiazepine core.[1] They can bind to the

Mechanistic Visualization

The following diagram illustrates the bifurcation of the ENPTC scaffold into these two therapeutic pathways.

Figure 1: Divergent pharmacological pathways for ENPTC derivatives targeting MAO-B and GABA-A receptors.[1]

CNS Drugability Profile

For a compound to succeed in CNS discovery, it must navigate the Blood-Brain Barrier (BBB).[1]

| Parameter | Value (Predicted) | Interpretation |

| Molecular Weight | 278.28 g/mol | Ideal (< 400).[1] Favors BBB penetration. |

| cLogP | 3.2 – 3.5 | Highly Lipophilic. Good passive diffusion, but risk of non-specific binding. |

| TPSA | ~85 | < 90 |

| H-Bond Donors | 0 | Excellent for membrane permeability.[1] |

| Metabolic Liability | High | 1.[2] Ester hydrolysis (rapid).2. Nitro reduction (slow, potentially toxic). |

Expert Insight: The ethyl ester increases lipophilicity (LogP), allowing the molecule to cross the BBB. Once inside the CNS, esterases likely hydrolyze it to the free acid or it remains intact depending on the local esterase expression. However, the nitro group is a double-edged sword; while essential for MAO-B binding, it can be reduced to an amine by hepatic reductases, potentially leading to toxic metabolites. In lead optimization, replacing the nitro group with a nitrile (-CN) or trifluoromethyl (-CF3) is a standard strategy to improve safety while maintaining electronics.[1]

Experimental Protocols

MAO-B Inhibition Assay (Fluorometric)

This assay validates the functional activity of the scaffold (or its hydrazone derivative) against the MAO-B enzyme.[1]

Principle: MAO-B catalyzes the oxidative deamination of p-tyramine.[1] This reaction produces hydrogen peroxide (

Materials:

-

Recombinant Human MAO-B (1 U/mL)[1]

-

Substrate: p-Tyramine (1 mM)[1]

-

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP)[1]

-

Buffer: 0.1 M Sodium Phosphate, pH 7.4

Protocol:

-

Preparation: Dilute ENPTC in DMSO to create a concentration range (

). Final DMSO concentration in assay < 1%. -

Incubation: Mix

of enzyme solution with -

Initiation: Add

of reaction mix (Tyramine + Amplex Red + HRP). -

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

-

Analysis: Calculate the slope of fluorescence generation. Determine

by plotting slope vs. log[Inhibitor].[1]

PAMPA-BBB Permeability Assay

Objective: Assess the passive transport of ENPTC across the blood-brain barrier.[1]

Protocol:

-

Donor Plate: Prepare a solution of ENPTC (

) in PBS (pH 7.4). Add to the donor wells of a PAMPA sandwich plate. -

Membrane: The filter separating donor/acceptor is pre-coated with a porcine brain lipid extract (PBLE) in dodecane.[1]

-

Acceptor Plate: Fill acceptor wells with drug-free PBS.

-

Incubation: Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber.

-

Quantification: Measure concentration in both donor and acceptor compartments using LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

).-

Success Criterion:

indicates high CNS permeability.[1]

-

References

-

Chimenti, F. et al. (2009). "Synthesis, molecular modeling and selective MAO-B inhibition of a series of 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry. Link

-

Siddiqui, N. et al. (2011). "Thiazole: A Promising Heterocycle for the Development of Potent CNS Active Agents."[3] Asian Journal of Drug Delivery & Pharmacodynamics. Link

-

Tripathi, A.C. et al. (2014). "4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft. Link

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate: A Strategic Building Block for Advanced Heterocyclic Systems

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will detail its synthesis via the classic Hantzsch thiazole reaction, outline its physicochemical properties, and present a series of validated protocols for its transformation into key intermediates. The strategic importance of this scaffold is highlighted through its utility in constructing pharmacologically relevant systems, particularly those targeting neurodegenerative and oncological diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure contribute to its successful incorporation into a multitude of clinically approved drugs and biologically active agents.[2] The strategic functionalization of the thiazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of novel therapeutics.

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate emerges as a particularly valuable building block due to the orthogonal reactivity of its three key functional groups: the ethyl ester, the nitro group, and the thiazole ring itself. The nitrophenyl moiety, in particular, serves as a latent amino group, which upon reduction, opens up a vast chemical space for derivatization and the construction of complex molecular architectures.[3][4] This guide will demonstrate how this strategic design allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting point for library synthesis and lead optimization campaigns.

Synthesis and Characterization of the Core Building Block

The synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is most efficiently achieved through the Hantzsch thiazole synthesis, a robust and high-yielding condensation reaction.[5] This method involves the reaction of an α-haloketone with a thioamide. In this case, the key precursors are 2-bromo-1-(3-nitrophenyl)ethanone and ethyl thiooxamate.

Synthesis of Precursors

The α-bromination of 1-(3-nitrophenyl)ethanone is a critical first step. The following protocol is adapted from established procedures.[6]

Causality: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The use of chloroform as a solvent and controlled temperature (0–5 °C) during bromine addition helps to minimize side reactions.

-

Step 1: Dissolve 1-(3-nitrophenyl)ethanone (10.0 g, 60.5 mmol) in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Step 2: Cool the solution to 0–5 °C using an ice bath.

-

Step 3: Add bromine (3.1 mL, 9.67 g, 60.5 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

Step 4: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Step 5: Pour the reaction mixture into ice-cold water (200 mL). Separate the organic layer.

-

Step 6: Wash the organic layer sequentially with water (1 x 100 mL), 10% aqueous sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Step 7: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Step 8: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford 2-bromo-1-(3-nitrophenyl)ethanone as a crystalline solid.[6]

Ethyl thiooxamate is the thioamide component in the Hantzsch synthesis. It can be prepared from ethyl cyanoformate.[7][8]

Causality: This reaction involves the nucleophilic addition of hydrogen sulfide to the nitrile group of ethyl cyanoformate, catalyzed by a weak base (triethylamine), to form the thioamide.

-

Step 1: Dissolve ethyl cyanoformate (25.0 g, 0.25 mol) and triethylamine (1.0 mL) in diethyl ether (200 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

Step 2: Cool the solution to 0 °C in an ice bath.

-

Step 3: Bubble hydrogen sulfide (H₂S) gas through the solution for 2 hours.

-

Step 4: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Step 5: Purge the system with nitrogen gas to remove excess H₂S.

-

Step 6: Add 1N HCl solution (200 mL) and stir for 30 minutes.

-

Step 7: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Step 8: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Step 9: Filter and evaporate the solvent under reduced pressure to yield ethyl thiooxamate as a yellow crystalline solid.[8]

Hantzsch Thiazole Synthesis: The Core Reaction

The condensation of the two precursors yields the title compound. The following is a validated protocol based on analogous Hantzsch syntheses.[2][9]

Causality: The reaction initiates with an SN2 reaction where the sulfur of the thioamide attacks the α-bromoketone. This is followed by an intramolecular cyclization (nitrogen attacking the ketone carbonyl) and subsequent dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.

-

Step 1: In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (5.0 g, 20.5 mmol) and ethyl thiooxamate (2.73 g, 20.5 mmol) in absolute ethanol (100 mL).

-

Step 2: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Upon completion, cool the reaction mixture to room temperature.

-

Step 4: Reduce the solvent volume by approximately half under reduced pressure.

-

Step 5: Cool the concentrated solution in an ice bath to induce precipitation.

-

Step 6: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₄S | Calculated |

| Molecular Weight | 278.29 g/mol | Calculated |

| Appearance | Pale yellow to yellow solid | Analogous Compounds |

| Melting Point | Not explicitly reported, expected >150 °C | Inferred from analogs |

| Solubility | Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol | General knowledge |

Strategic Transformations of the Building Block

The true utility of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate lies in its capacity for selective chemical manipulation at its three reactive sites. This allows for a divergent synthetic approach to a wide array of complex heterocyclic systems.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, unmasking a nucleophilic site for further elaboration. Catalytic hydrogenation is a clean and efficient method.

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups in the presence of hydrogen gas. The reaction is typically clean, with water as the only byproduct. The ester functionality is stable under these conditions.

-

Step 1: To a solution of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (2.78 g, 10.0 mmol) in ethanol (100 mL), add 10% Palladium on carbon (278 mg, 10% w/w).

-

Step 2: Place the reaction vessel in a hydrogenation apparatus.

-

Step 3: Evacuate the vessel and backfill with hydrogen gas (balloon pressure is sufficient). Repeat this process three times.

-

Step 4: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Step 5: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Step 6: Concentrate the filtrate under reduced pressure to yield Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate.

Hydrolysis of the Ethyl Ester

Saponification of the ester provides the corresponding carboxylic acid, a key handle for amide bond formation.

Causality: The ester is hydrolyzed under basic conditions (saponification) using lithium hydroxide. The reaction is typically carried out in a mixture of water and an organic solvent like THF to ensure solubility of the starting material.

-

Step 1: Dissolve Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (2.78 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF) (50 mL) and water (25 mL).

-

Step 2: Add lithium hydroxide monohydrate (LiOH·H₂O) (840 mg, 20.0 mmol) to the solution.

-

Step 3: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Step 4: Once the reaction is complete, remove the THF under reduced pressure.

-

Step 5: Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 2-3 with 1N HCl.

-

Step 6: The carboxylic acid will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(3-Nitrophenyl)thiazole-2-carboxylic acid.

Amide Coupling: Gateway to Bioactive Molecules

The true power of this building block is realized when the amine and carboxylic acid functionalities are combined to create advanced intermediates for amide coupling. The resulting 4-(3-aminophenyl)thiazole-2-carboxylic acid can be coupled with a diverse range of amines or carboxylic acids to generate libraries of potential drug candidates.

This key intermediate can be prepared by either reducing the nitro-acid or hydrolyzing the amino-ester. The latter is often preferred to avoid potential side reactions with the free carboxylic acid during reduction.

This protocol describes the coupling of 4-(3-aminophenyl)thiazole-2-carboxylic acid with a generic amine (R-NH₂). This method is adapted from established procedures for coupling heterocyclic carboxylic acids.[10]

Causality: EDC (a carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions. DMAP can act as an acyl transfer catalyst. The amine then displaces the activated ester to form the stable amide bond.[10]

-

Step 1: In a dry flask under a nitrogen atmosphere, dissolve 4-(3-aminophenyl)thiazole-2-carboxylic acid (2.20 g, 10.0 mmol) and the desired amine (11.0 mmol) in anhydrous acetonitrile (50 mL).

-

Step 2: Add 1-Hydroxybenzotriazole (HOBt) (135 mg, 1.0 mmol, 0.1 equiv) and 4-Dimethylaminopyridine (DMAP) (1.22 g, 10.0 mmol, 1.0 equiv).

-

Step 3: Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.92 g, 10.0 mmol, 1.0 equiv) portion-wise.

-

Step 4: Allow the reaction to warm to room temperature and stir for 18 hours.

-

Step 5: Quench the reaction with water and extract the product with ethyl acetate.

-

Step 6: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

-

Step 7: Concentrate the solution and purify the residue by silica gel chromatography to obtain the desired amide derivative.

Application in Drug Discovery: A Case Study

The 4-(3-nitrophenyl)thiazole scaffold is a key pharmacophoric feature in the development of selective and reversible inhibitors of human monoamine oxidase B (hMAO-B).[3][4] hMAO-B is a significant target for the treatment of neurodegenerative disorders such as Parkinson's disease.[3] The derivatization of the core structure, often at the 2-position of the thiazole ring, allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][4] The synthetic pathways outlined in this guide provide a direct route to these and other classes of biologically active molecules.

Conclusion

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a high-value, strategically designed building block for heterocyclic synthesis. Its predictable reactivity and the orthogonal nature of its functional groups provide a robust platform for the efficient construction of diverse and complex molecular libraries. The protocols detailed herein offer reliable and scalable methods for its synthesis and derivatization, empowering medicinal chemists and drug discovery scientists to accelerate their research programs. The demonstrated utility of this scaffold in generating potent hMAO-B inhibitors underscores its significant potential for the development of novel therapeutics.

References

-

Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 553-566. Available from: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 135509402, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate" PubChem, [Link]. Accessed Jan. 19, 2024.

-

Jasim, H. A., et al. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Progress in Chemical and Biochemical Research, 7(3), 329-339. Available from: [Link]

-

Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethan-1-one" PubChem, [Link]. Accessed Jan. 19, 2024.

-

Tella, R., & Vangala, V. R. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 10, 2691-2697. Available from: [Link]

-

Thiazole. (2022). In Wikipedia. Retrieved from [Link]

-

Patel, R. P., et al. (2013). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. Available from: [Link]

-

Kumar, A., et al. (2012). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2934. Available from: [Link]

-

Haroon, M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. BMC Chemistry, 16(1), 18. Available from: [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(19), 3449. Available from: [Link]

-

Al-Ostath, A., et al. (2021). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available from: [Link]

-

CAS Common Chemistry. (n.d.). 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. Retrieved January 19, 2026, from [Link]

-

Doytchinova, I., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8758. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774. Available from: [Link]

Sources

- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 3. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]

- 8. Ethyl thiooxamate | 16982-21-1 [chemicalbook.com]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the target thiazole derivative. This document is designed to provide not only a step-by-step experimental procedure but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for researchers in the field.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of interest in medicinal chemistry. The target molecule, ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, incorporates a nitrophenyl group, which can serve as a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of more complex bioactive compounds.

The synthetic strategy outlined herein follows a logical and well-established chemical pathway: the preparation of a key thioamide intermediate, followed by the classical Hantzsch thiazole synthesis to construct the desired heterocyclic ring system.[1]

Overall Synthetic Strategy

The synthesis of ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is proposed to proceed via a three-step sequence, commencing with the conversion of 3-nitrobenzoic acid to its corresponding amide, followed by thionation to the thioamide, and culminating in the Hantzsch thiazole synthesis.

Caption: Overall synthetic pathway for ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzamide

The initial step involves the conversion of 3-nitrobenzoic acid to 3-nitrobenzamide. This is a standard two-step, one-pot procedure involving the formation of an acid chloride followed by amidation.

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic attack by ammonia to form the amide. Thionyl chloride is a common and effective reagent for this transformation.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzoic acid (1 equivalent).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 equivalents) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing concentrated ammonium hydroxide (excess) cooled in an ice bath.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to afford 3-nitrobenzamide.

| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometry |

| 3-Nitrobenzoic Acid | 167.12 | 1.0 eq |

| Thionyl Chloride | 118.97 | 1.2 eq |

| Ammonium Hydroxide | 35.04 (as NH3) | Excess |

| 3-Nitrobenzamide | 166.13 | Theoretical Yield |

Step 2: Synthesis of 3-Nitrothiobenzamide

The second step is the thionation of 3-nitrobenzamide to form the crucial intermediate, 3-nitrothiobenzamide. This can be achieved using either Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields in many cases.[2]

Rationale: Lawesson's reagent is a thionating agent that efficiently replaces the oxygen atom of a carbonyl group with a sulfur atom. The reaction proceeds through a four-membered ring intermediate.[2]

Procedure using Lawesson's Reagent:

-

In a round-bottom flask, dissolve 3-nitrobenzamide (1 equivalent) in anhydrous toluene or tetrahydrofuran (THF).

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[3]

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain 3-nitrothiobenzamide.

| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometry |

| 3-Nitrobenzamide | 166.13 | 1.0 eq |

| Lawesson's Reagent | 404.47 | 0.5 eq |

| 3-Nitrothiobenzamide | 182.20 | Theoretical Yield |

Step 3: Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate (Hantzsch Thiazole Synthesis)

The final step is the construction of the thiazole ring via the Hantzsch synthesis, which involves the condensation of 3-nitrothiobenzamide with ethyl bromopyruvate.[1]

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, followed by cyclization and dehydration.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Procedure:

-

Dissolve 3-nitrothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

Add ethyl bromopyruvate (1 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

| Reagent/Product | Molar Mass ( g/mol ) | Stoichiometry |

| 3-Nitrothiobenzamide | 182.20 | 1.0 eq |

| Ethyl Bromopyruvate | 195.01 | 1.0 eq |

| Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate | 292.29 | Theoretical Yield |

Characterization

The identity and purity of the synthesized ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: To determine the purity of the crystalline product.

-

-

¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons of the nitrophenyl ring, and a singlet for the proton on the thiazole ring.

-

¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons, and the carbons of the thiazole ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

-

Ammonium Hydroxide: Corrosive and causes burns. Use in a well-ventilated area.

-

Lawesson's Reagent: Harmful if swallowed. Has a strong, unpleasant odor.

-

Phosphorus Pentasulfide: Flammable solid, reacts with water to release toxic and flammable hydrogen sulfide gas.

-

Ethyl Bromopyruvate: Lachrymator and corrosive. Causes severe skin and eye irritation.[6]

-

3-Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle with care and avoid heat and shock.[1][7][8]

References

-

Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2416. [Link]

- Google Patents. (n.d.). US9221855B2 - Thionation process and a thionating agent.

-

Lu Le Laboratory. (2013, August 16). Preparation of Phosphorus Pentasulfide - A Thionation Reagent. Retrieved from [Link]

-

PubMed. (n.d.). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

PubMed. (n.d.). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Retrieved from [Link]

-

Beilstein Journals. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. lobachemie.com [lobachemie.com]

Application Note: Spectroscopic Profiling and Structural Elucidation of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

[1]

Introduction & Scope

Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is a critical pharmacophore scaffold in medicinal chemistry.[1] The thiazole ring system is ubiquitous in drug development (e.g., Tiazofurin, Dasatinib), serving as a bio-isostere for pyridine or benzene rings to modulate lipophilicity and metabolic stability.[1] The inclusion of a 3-nitrophenyl moiety provides a versatile handle for further functionalization (reduction to aniline) or serves as a specific electron-withdrawing probe in Structure-Activity Relationship (SAR) studies.[1]

This Application Note provides a definitive guide for the structural validation of this compound. Unlike generic datasheets, this protocol emphasizes the causality between the molecular structure and its spectral signature, enabling researchers to distinguish the target molecule from common regioisomers (e.g., the 4-carboxylate isomer) and synthetic impurities.

Synthesis Context & Impurity Origins[1]

To accurately analyze a sample, one must understand its origin.[1] This compound is typically synthesized via the Hantzsch Thiazole Synthesis .[1][2] Understanding this pathway is essential for identifying specific impurities in the spectroscopic data.

Reaction Components:

-

Thioamide Component: Ethyl thiooxamate (Provides the N-C-S and the 2-carboxylate).[1]

- -Halo Ketone: 2-Bromo-1-(3-nitrophenyl)ethan-1-one (Provides the C-C backbone and the 4-aryl group).[1]

Diagram 1: Synthesis & Impurity Logic

Figure 1: Hantzsch synthesis pathway showing the origin of the target molecule and potential impurities (unreacted starting materials).

Protocol: Sample Preparation

Objective: Ensure homogeneity and prevent solvent-solute interactions that obscure key signals.

| Technique | Recommended Solvent | Concentration | Notes |

| 1H NMR | DMSO-d6 (Primary) | 5-10 mg / 0.6 mL | DMSO is preferred over CDCl3 due to the poor solubility of nitro-thiazoles.[1] DMSO also shifts the residual water peak away from the aromatic region. |

| UV-Vis | Methanol (HPLC Grade) | 10 µM | Avoid Acetone (UV cutoff interference). |

| LC-MS | Acetonitrile/Water | 1 µg/mL | Use 0.1% Formic Acid to aid ionization (ESI+).[1] |

Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

Diagnostic Value: Rapid confirmation of functional groups and purity check (absence of -OH or N-H bands from precursors).

-

Ester Carbonyl (

): The conjugation with the thiazole ring at position 2 lowers the wavenumber slightly compared to aliphatic esters. Expect a strong band at 1725–1735 cm⁻¹ .[1] -

Nitro Group (

): The 3-nitrophenyl group exhibits two distinct bands.[1] -

Thiazole Ring: Characteristic "breathing" vibrations appear in the 1480–1600 cm⁻¹ region, often overlapping with aromatic C=C stretches.

Validation Check: If you see a broad band at 3200–3400 cm⁻¹, your sample contains unreacted thioamide or hydrolyzed carboxylic acid.[1]

Nuclear Magnetic Resonance (1H NMR)

Diagnostic Value: Definitive structural proof.[1] The splitting pattern of the 3-nitrophenyl ring is the "fingerprint" of this molecule.

Predicted Chemical Shifts (DMSO-d6, 400 MHz):

| Proton Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| H-2' (Ar-H) | 8.80 – 8.90 | Triplet (t) / Singlet-like | 1H | Most deshielded aromatic proton due to flanking electron-withdrawing groups ( | |

| H-5 (Thiazole) | 8.40 – 8.50 | Singlet (s) | 1H | - | Diagnostic singlet.[1] Confirms the 4-substituted thiazole pattern.[1][3][4] |

| H-4' (Ar-H) | 8.25 – 8.35 | ddd / Multiplet | 1H | Ortho to | |

| H-6' (Ar-H) | 8.15 – 8.25 | ddd / Multiplet | 1H | Ortho to Thiazole.[1] | |

| H-5' (Ar-H) | 7.70 – 7.80 | Triplet (t) | 1H | Meta proton.[1] Appears as a pseudo-triplet due to overlap. | |

| Ethyl | 4.40 – 4.50 | Quartet (q) | 2H | Characteristic ester methylene.[1] | |

| Ethyl | 1.35 – 1.45 | Triplet (t) | 3H | Characteristic ester methyl.[1] |

Diagram 2: NMR Assignment Logic

Figure 2: Decision tree for assigning aromatic protons in the 3-nitrophenyl moiety.

Mass Spectrometry (LC-MS/EI-MS)

Molecular Formula:

Fragmentation Pathway (EI - Electron Impact):

-

Molecular Ion (

): 278 m/z (Base peak or strong intensity).[1] -

Loss of Ethoxy (

): 233 m/z.[1] Cleavage of the ester bond ( -

Loss of Nitro (

): 232 m/z.[1] Characteristic of nitro-aromatics ( -

Thiazole Cleavage: Fragmentation of the heterocyclic ring often yields ions corresponding to the substituted benzonitrile (

) or thio-fragments.[1]

Quality Control & Troubleshooting

When analyzing this compound, specific deviations indicate synthesis failures:

-

Impurity: Unreacted Bromoketone

-

Impurity: Hydrolyzed Acid [1]

-

Regioisomer Check (4-Ester vs 2-Ester)

-

If the synthesis used Ethyl bromopyruvate and 3-nitrothiobenzamide, you have the Regioisomer (Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate).[1]

-

Differentiation: In the 2-ester isomer (Target), the Thiazole H-5 is adjacent to the sulfur, typically appearing slightly more downfield than the H-5 in the 4-ester isomer.[1]

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR/NMR interpretation principles).

-

Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1]

-

Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for Thiazole synthesis and properties).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]

- 5. researchgate.net [researchgate.net]

Application Note: Structural Elucidation of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate using 1H and 13C NMR Spectroscopy

Abstract: This application note provides a detailed guide to the structural characterization of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, offering a comprehensive interpretation of the chemical shifts, multiplicities, and coupling constants. A robust protocol for the synthesis of the title compound via the Hantzsch thiazole synthesis is also presented, along with a standardized procedure for sample preparation and NMR data acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the synthesis and structural verification of similar thiazole derivatives.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic scaffolds renowned for their diverse pharmacological activities. The incorporation of a nitrophenyl group can further modulate the biological properties of the thiazole ring system, making Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate a molecule of considerable interest for further chemical exploration and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such novel compounds. This application note presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate to facilitate its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental NMR data for Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate, the following spectral data have been predicted using advanced computational algorithms and are supported by the analysis of structurally similar compounds. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.[1][2]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate is expected to exhibit distinct signals corresponding to the protons of the ethyl carboxylate group, the thiazole ring, and the 3-nitrophenyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5' (Thiazole) | ~8.3 - 8.5 | Singlet (s) | - | 1H |

| H-2'' (Nitrophenyl) | ~8.8 - 9.0 | Triplet (t) | ~2.0 | 1H |

| H-4'' (Nitrophenyl) | ~8.4 - 8.6 | Doublet of Doublets (dd) | ~8.0, 1.5 | 1H |

| H-5'' (Nitrophenyl) | ~7.7 - 7.9 | Triplet (t) | ~8.0 | 1H |

| H-6'' (Nitrophenyl) | ~8.2 - 8.4 | Doublet of Triplets (dt) | ~8.0, 1.5 | 1H |

| -OCH₂CH₃ | ~4.4 - 4.6 | Quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~160 - 162 |

| C-2 (Thiazole) | ~165 - 167 |

| C-4 (Thiazole) | ~150 - 152 |

| C-5 (Thiazole) | ~120 - 122 |

| C-1'' (Nitrophenyl) | ~135 - 137 |

| C-2'' (Nitrophenyl) | ~122 - 124 |

| C-3'' (Nitrophenyl) | ~148 - 150 |

| C-4'' (Nitrophenyl) | ~125 - 127 |

| C-5'' (Nitrophenyl) | ~130 - 132 |

| C-6'' (Nitrophenyl) | ~133 - 135 |

| -OCH₂CH₃ | ~62 - 64 |

| -OCH₂CH₃ | ~14 - 16 |

Experimental Protocols

Synthesis of Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of thiazole derivatives from α-haloketones and thioamides.[3][4]

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of the target compound.

Protocol:

-

Reaction Setup: To a solution of 3-nitrobenzamide (1.0 eq) in dry toluene, add Lawesson's reagent (0.5 eq). Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and purify by column chromatography to obtain 3-nitrothiobenzamide.

-

To a solution of 3-nitrothiobenzamide (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.1 eq).

-